5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile
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Overview
Description
5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile typically involves the cyclization of appropriate precursors under specific conditions One possible route could involve the reaction of a suitable dicarbonyl compound with an amine and a nitrile source
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a furan derivative with additional oxygen-containing groups, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of advanced materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the amino and nitrile groups could facilitate binding to specific sites on target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile include other furan derivatives with amino and nitrile groups, such as:
- 5-Amino-2,2-dimethyl-3,4-dihydro-2H-furan-3-carbonitrile
- 5-Amino-2,2-dimethyl-3,4-dihydro-2H-furan-4-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the furan ring, which may confer distinct chemical and biological properties compared to other similar compounds. This could result in unique reactivity, stability, or biological activity, making it valuable for specific applications.
Properties
CAS No. |
77219-07-9 |
---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
5-amino-2,2-dimethylfuran-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C9H8N4O/c1-8(2)9(4-11,5-12)6(3-10)7(13)14-8/h13H2,1-2H3 |
InChI Key |
JAOVUKPGGMKSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=C(O1)N)C#N)(C#N)C#N)C |
Origin of Product |
United States |
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